![molecular formula C7H4I2O2 B565380 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 CAS No. 1215600-52-4](/img/structure/B565380.png)
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Overview
Description
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is a biochemical compound used for proteomics research . It has a molecular weight of 379.87 and a molecular formula of C13C6H4I2O2 .
Molecular Structure Analysis
The molecular structure of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is represented by the formula C13C6H4I2O2 . This indicates that the molecule consists of 13 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 appears as a yellow solid . It has a molecular weight of 379.87 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .Scientific Research Applications
Molecular Interaction Studies : Research on compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde shows how these molecules link into sheets through hydrogen bonds and aromatic pi-pi stacking interactions, offering insights into molecular interactions and aggregation behaviors (S. J. Garden et al., 2004).
Chromatographic Analysis : Studies on the chromatographic separation of chlorinated 4-hydroxybenzaldehydes provide information on analytical techniques that can be applied to similar compounds for separation and analysis (I. Korhonen & J. Knuutinen, 1984).
Synthesis and Characterization : Research into the synthesis and characterization of bis-aldehyde monomers derived from 4-hydroxybenzaldehyde variants demonstrates the processes for creating and analyzing similar complex molecules (A. Hafeez et al., 2019).
NMR Spectral Study : The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes highlights the importance of NMR techniques in understanding the molecular structure and dynamics of similar compounds (E. Kolehmainen et al., 1995).
Catalytic Oxidation Applications : Studies on the selective oxidation of aromatic methyl groups, relevant to substituted hydroxybenzaldehydes, show applications in the pharmaceutical and perfume industries, highlighting the compound's potential use as a precursor or intermediate in synthesis processes (C. Boldron et al., 2005).
Synthesis of Isotopically Labelled Probes : The efficient synthesis of isotopically labelled probes, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates the methodologies that could be applied to the synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 for use in molecular imaging or as a research tool (Rebecca C. Collins et al., 2016).
Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
properties
IUPAC Name |
4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H/i1+1,2+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUEIMENHLCMY-ZRDHQLPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1I)O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.870 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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